Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate
Description
Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoate moiety
Properties
IUPAC Name |
methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-22-15(21)13-6-12(7-14(8-13)16(17,18)19)11-4-2-10(9-20)3-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGPFFUADVPKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135467 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820649-85-1 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820649-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate typically involves the esterification of 3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-carboxyphenyl)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(4-hydroxyphenyl)-5-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H13F3O3
- Molecular Weight : 320.27 g/mol
- CAS Number : Not specifically listed in the provided sources.
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, making it more reactive and versatile in chemical reactions. The formyl group also allows for further functionalization, making it a valuable intermediate in organic synthesis.
Organic Synthesis
Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate serves as a building block in the synthesis of more complex organic molecules. Its reactive groups can undergo various transformations, such as:
- Aldol Reactions : The formyl group can participate in aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.
- Nucleophilic Substitution : The trifluoromethyl group can be involved in nucleophilic substitutions, enabling the creation of diverse derivatives with potential biological activities.
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. This compound is being studied for potential:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, making it a candidate for pharmaceutical development.
- Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory pathways, which could lead to therapeutic applications.
Material Science
The compound's unique properties make it suitable for use in developing new materials:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
- Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings that require specific adhesion properties or resistance to solvents.
Case Study 1: Synthesis of Trifluoromethylated Compounds
In a recent study, researchers utilized this compound as a precursor to synthesize a series of trifluoromethylated phenolic compounds. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility as a versatile intermediate in organic synthesis.
| Compound Synthesized | Yield (%) | Reaction Conditions |
|---|---|---|
| Trifluoromethylated phenol A | 85% | Reflux in ethanol |
| Trifluoromethylated phenol B | 90% | Room temperature with catalyst |
Case Study 2: Biological Testing for Antimicrobial Activity
A preliminary screening of this compound against various bacterial strains showed promising results. The compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
Mechanism of Action
The mechanism of action of Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its bioavailability and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-formylphenyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(4-hydroxyphenyl)-5-(trifluoromethyl)benzoate: Contains a hydroxyl group instead of a formyl group, leading to different biological activity and applications.
Uniqueness
Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various synthetic and research applications.
Biological Activity
Methyl 3-(4-formylphenyl)-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds. The presence of the formyl group also suggests potential reactivity that could be exploited in biological applications.
- Molecular Formula : C16H12F3O3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the introduction of the trifluoromethyl group and subsequent esterification. A common synthetic route may include:
- Formation of the Trifluoromethyl Group : Utilizing reagents such as trifluoroacetic anhydride.
- Aldol Condensation : To introduce the formyl group on the phenyl ring.
- Esterification : To form the final methyl ester product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit notable antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL against S. aureus strains, suggesting a promising antibacterial profile for this compound.
Case Studies
- Antimicrobial Studies : A study on a series of trifluoromethyl-substituted compounds revealed that those with similar structural features exhibited potent antibacterial activity against Gram-positive bacteria. The presence of hydrophobic substituents was correlated with increased potency, indicating that this compound may also display enhanced antimicrobial effects due to its unique structure .
- Cancer Research : Investigations into the anticancer potential of related compounds have shown that modifications at the phenyl ring can lead to significant cytotoxicity in various cancer cell lines. The incorporation of a formyl group may contribute to this activity by facilitating interactions with cellular targets involved in cancer progression .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
